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Compound of Interest

Compound Name:
2-Hydroxy-2-methyl-3-

phenylpropanoic acid

CAS No.: 56269-86-4

Cat. No.: B3340405

Get Quote

Definitive Technical Guide: -Methyl-Phenyllactic
Acid
Structural Characterization, Synthesis, and Molecular
Profiling
Executive Technical Summary
-Methyl-Phenyllactic Acid is a chiral

-hydroxy acid (AHA) characterized by the presence of a quaternary carbon at the

-position. Structurally derived from phenyllactic acid (PLA) by the substitution of the

-proton with a methyl group, this modification significantly alters its steric profile, metabolic
stability, and lipophilicity.

It serves as a critical chiral building block in the synthesis of
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-methyl amino acids (e.g.,

-methylphenylalanine) and proteolysis-resistant peptidomimetics. Unlike its non-methylated
parent, the quaternary center prevents racemization via enolization, making it a robust scaffold
for drug discovery.

Key Parameter Data Specification

IUPAC Name 2-Hydroxy-2-methyl-3-phenylpropanoic acid

Common Name -Methyl-Phenyllactic Acid

CAS Registry
164333-77-1 (S-isomer); 515-30-0

(Racemic/General)

Molecular Formula

Molecular Weight 180.20 g/mol

Chiral Center
C2 (Quaternary

-carbon)

Structural Characterization & Molecular Weight
Molecular Architecture
The molecule consists of a phenyl ring connected via a methylene bridge (

) to a quaternary

-carbon (

). This

center is bonded to four distinct groups:

Carboxyl group (

)

Hydroxyl group (
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)

Methyl group (

)

Benzyl moiety (

)

This quaternary substitution creates a high degree of steric bulk around the hydroxyl and

carboxyl functionalities, influencing both chemical reactivity (e.g., hindered esterification) and

enzyme binding kinetics.

Stereochemistry
The compound exists as two enantiomers: (R)- and (S)-

-methyl-phenyllactic acid.

Cahn-Ingold-Prelog (CIP) Priority:

(1) >

(2) >

(3) >

(4).

Stability: Unlike standard

-amino or

-hydroxy acids, the lack of an

-proton renders the stereocenter chemically stable against base-catalyzed racemization.

Molecular Weight Breakdown
The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) analysis.
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Isotope Mass (Da) Abundance Contribution

Carbon-12 12.00000 98.93%

Hydrogen-1 1.00783 99.98%

Oxygen-16 15.99491 99.76%

Monoisotopic Mass 180.0786 Da

Average Mass 180.2014 g/mol

Visualization of Structural Logic
The following diagram illustrates the structural hierarchy and the critical distinction between

Phenyllactic Acid (PLA) and its

-Methyl analog.
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Caption: Structural decomposition of

-methyl-phenyllactic acid highlighting the quaternary center responsible for its unique stability
and steric properties.
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Physicochemical Properties
Understanding the physicochemical profile is essential for HPLC method development and

formulation.

Property Value / Range Causality/Notes

Physical State White crystalline powder
High lattice energy due to H-

bonding networks.

Melting Point 98 – 102 °C

Lower than PLA due to

disruption of packing by methyl

group.

pKa (Acid) 3.65 ± 0.10 (Predicted)
-OH group enhances acidity

via inductive effect (vs.

propionic acid).

LogP (Octanol/Water) 1.3 – 1.5

More lipophilic than PLA (LogP

~1.0) due to the extra methyl

group.

Solubility
Soluble in MeOH, EtOH,

DMSO

Moderate water solubility; pH-

dependent.

UV Max (

)
258 nm

Characteristic of the non-

conjugated phenyl ring.

Synthetic Methodologies
The synthesis of

-methyl-phenyllactic acid is non-trivial due to the formation of the quaternary center. Two
primary routes are employed: the Cyanohydrin Route (Chemical) and Enzymatic
Transformation (Biocatalytic).

Chemical Synthesis: The Cyanohydrin Route
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This is the standard industrial approach, utilizing Phenylacetone (Benzyl methyl ketone) as the

starting material.

Nucleophilic Addition: Phenylacetone reacts with Sodium Cyanide (NaCN) or Trimethylsilyl

cyanide (TMSCN) to form the corresponding cyanohydrin. The ketone carbonyl carbon

becomes the quaternary center.

Hydrolysis: Acid-catalyzed hydrolysis (HCl/

) converts the nitrile (

) group directly into the carboxylic acid (

).

Reaction Scheme:

Biocatalytic Route
Engineered lactate dehydrogenases (LDHs) or specific hydroxynitrile lyases can be used for

asymmetric synthesis to yield enantiopure (S)- or (R)- isomers. This avoids the resolution steps

required in chemical synthesis.

Phenylacetone
(Benzyl Methyl Ketone)

α-Methyl
Cyanohydrin

 Nucleophilic
Addition

HCN / TMSCN

Acid Hydrolysis
(HCl, Reflux)

α-Methyl-Phenyllactic
Acid (Racemic)

 -NH4+

Click to download full resolution via product page

Caption: The primary chemical synthesis pathway via cyanohydrin intermediate, yielding the

racemic acid which requires subsequent chiral resolution.

Analytical Profiling
To verify the identity and purity of
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-methyl-phenyllactic acid, the following spectral signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, )
7.20 – 7.35 ppm (m, 5H): Aromatic protons (Phenyl group).

3.15 ppm (d, 1H, J=13.5 Hz): Benzylic proton (

of

).

2.95 ppm (d, 1H, J=13.5 Hz): Benzylic proton (

of

). Note: Diastereotopic splitting due to the chiral center.

1.55 ppm (s, 3H):

-Methyl group. Diagnostic singlet; confirms quaternary substitution.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Ion Mode (

).

Parent Ion: m/z 179.1.

Fragmentation: Loss of

(m/z 179

135) and subsequent loss of the methyl group or benzyl cleavage.

Applications in Drug Development[5]
Chiral Synthons: Used to synthesize

-methyl-phenylalanine via Ritter reaction or nucleophilic substitution, a key component in
peptide drugs to restrict conformational flexibility.
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Metabolic Probes: The

-methyl group blocks oxidation at the

-position, making it a useful probe for studying metabolic pathways involving phenyllactic
acid or phenylalanine dehydrogenases.

Danshensu Analogues: While distinct from Danshensu (3,4-dihydroxyphenyllactic acid),

-methyl-phenyllactic acid is used in Structure-Activity Relationship (SAR) studies to evaluate
the role of the

-proton in antioxidant activity and receptor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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